molecular formula C9H16N2O3S B2379444 N-(2-Pyrrolidin-1-ylsulfonylethyl)prop-2-enamide CAS No. 2284653-40-1

N-(2-Pyrrolidin-1-ylsulfonylethyl)prop-2-enamide

Cat. No.: B2379444
CAS No.: 2284653-40-1
M. Wt: 232.3
InChI Key: ZEQFKJSQPQRDTF-UHFFFAOYSA-N
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Description

N-(2-Pyrrolidin-1-ylsulfonylethyl)prop-2-enamide is a chemical compound characterized by the presence of a pyrrolidine ring, a sulfonyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-Pyrrolidin-1-ylsulfonylethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amines, and substituted pyrrolidine compounds .

Scientific Research Applications

N-(2-Pyrrolidin-1-ylsulfonylethyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial properties.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the formulation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Pyrrolidin-1-ylsulfonylethyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-(2-Pyrrolidin-1-ylsulfonylethyl)prop-2-ynamide
  • N-(2-Pyrrolidin-1-ylsulfonylethyl)prop-2-enol
  • N-(2-Pyrrolidin-1-ylsulfonylethyl)prop-2-enoic acid .

Uniqueness

N-(2-Pyrrolidin-1-ylsulfonylethyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl and amide groups allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

N-(2-pyrrolidin-1-ylsulfonylethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3S/c1-2-9(12)10-5-8-15(13,14)11-6-3-4-7-11/h2H,1,3-8H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQFKJSQPQRDTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCS(=O)(=O)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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